1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the acyl groups at C-1 and C-2 are 7Z-hexadecenoyl and 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl respectively.
Scientific Research Applications
Mass Spectral Behavior and HPLC Analysis
- Mass Spectral Analysis : Research on phospholipids from marine sponges, including species like 1,2-Di-(4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-docosahexaenoyl-sn-glycero-3-phosphocholine, utilized mass spectrometry techniques like desorption chemical ionization and fast atom bombardment (Dasgupta et al., 1986).
Phase Behavior in Lipid Mixtures
- Lipid Mixtures and Phase Behavior : Studies on lipid mixtures containing docosahexaenoic acid, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, observed phase separation in bilayers and monolayers, with implications for membrane structure and function (Dumaual et al., 2000).
Synthesis and Chemical Properties
- Stereoselective Synthesis : Chemical synthesis of similar lipid mediators, with a focus on stereochemistry and chemical properties, provides insight into the synthetic pathways and potential applications of such molecules (Hong et al., 2019).
Membrane Properties and Functions
- Infrared and X-Ray Measurements : Research on membranes containing polyunsaturated lipids, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, reveals insights into membrane dimensions, molecular order, and hydration properties, which are crucial for understanding cellular functions (Binder & Gawrisch, 2001).
Bioactive Properties and Health Applications
Natural Stereoisomers and Anti-Inflammatory Actions : The identification and characterization of bioactive molecules derived from docosahexaenoic acid, including protectin and resolvin sulfido-conjugates, highlight the potential therapeutic applications in inflammation resolution and tissue regeneration (Dalli et al., 2015).
Synthesis of Novel Phosphatidylcholine Conjugates : The creation of lipophilic phosphatidylcholine containing docosahexaenoic acid and cytotoxic drugs opens avenues for cancer therapy and drug delivery (Zerouga et al., 2002).
properties
Product Name |
1-(7Z-hexadecenoyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine |
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Molecular Formula |
C46H78NO8P |
Molecular Weight |
804.1 g/mol |
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-hexadec-7-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,26-29,33,35,44H,6-7,9,11-13,15,17-19,22,25,30-32,34,36-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,28-26-,29-27-,35-33-/t44-/m1/s1 |
InChI Key |
LBKAWBGKYHQLFF-MHQMSHEBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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